molecular formula C18H17FN4O4 B2696295 ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate CAS No. 1260936-99-9

ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate

Cat. No. B2696295
M. Wt: 372.356
InChI Key: DDHSYKRHMMOKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate is a useful research compound. Its molecular formula is C18H17FN4O4 and its molecular weight is 372.356. The purity is usually 95%.
BenchChem offers high-quality ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate is utilized in the synthesis of various compounds in medicinal chemistry. One example is the synthesis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a key intermediate in the production of potential blockbuster drug substances like darolutamide. This process, which uses ethyl glycinate hydrochloride as a starting material, is both safe and metal-free, and it involves the in-situ generation and use of the toxic and explosive intermediate, ethyl diazoacetate (Szilágyi et al., 2022).

Organic and Medicinal Chemistry Transformations

The compound also serves as a versatile building block in organic and medicinal chemistry. For instance, Ethyl N-(diphenylmethylene)glycinate undergoes various reactions under solid-liquid phase transfer catalysis conditions, leading to the formation of α-alkylated aspartic and glutamic acid derivatives, and derivatives featuring pyrazolone and isoxazolone moieties. These transformations demonstrate the compound's utility in the development of complex organic structures with potential therapeutic applications (López et al., 1996).

Fluorescent pH and Chemosensor Applications

In another application, related compounds are used in the creation of fluorescent pH sensors and chemosensors. For example, a heteroatom-containing organic fluorophore, designed with specific molecular structures, demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. These properties make it suitable for use as a fluorescent pH sensor in both solution and solid states, and as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).

properties

IUPAC Name

ethyl 2-[[2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4/c1-2-26-16(25)10-20-15(24)11-23-9-3-4-14(23)18-21-17(22-27-18)12-5-7-13(19)8-6-12/h3-9H,2,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHSYKRHMMOKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate

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